Tetraphenylarsonium chloride hydrochloride dihydrate

Overview

Description

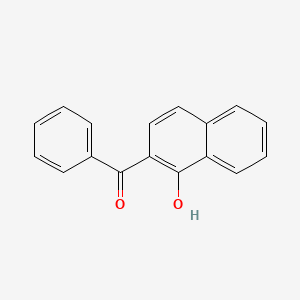

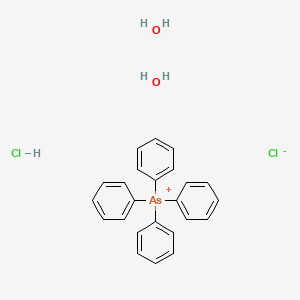

Tetraphenylarsonium chloride hydrochloride dihydrate is an organoarsenic compound . It is commonly used as a reagent in titration . The compound is a white solid and is the chloride salt of the tetraphenylarsonium cation .

Molecular Structure Analysis

The molecular formula of Tetraphenylarsonium chloride hydrochloride dihydrate is (C6H5)4AsCl·HCl·xH2O . The molecular weight is 455.25 (anhydrous basis) . The compound is tetrahedral, typical of related quat salts .Chemical Reactions Analysis

Tetraphenylarsonium chloride hydrochloride dihydrate is used to solubilize polyatomic anions in organic media . Aqueous or methanolic solutions containing the anion of interest are treated with a solution of tetraphenylarsonium chloride, typically resulting in precipitation of the tetraphenylarsonium anion salt .Physical And Chemical Properties Analysis

Tetraphenylarsonium chloride hydrochloride dihydrate is a white solid . It is soluble in polar organic solvents . The melting point is 211-213 °C (lit.) .Scientific Research Applications

1. Chemical Synthesis and Reactions

Tetraphenylarsonium chloride hydrochloride dihydrate is utilized in the synthesis of various arsenic compounds. It acts as an intermediate in the formation of triphenylarsine and triphenylarsine oxide. This compound plays a significant role in arylation and Grignard reactions, demonstrating its utility in organic syntheses (Shriner & Wolf, 2003).

2. Spectrophotometric Analysis

This compound is used in the spectrophotometric determination of elements like niobium and palladium. It forms aqueous insoluble ion-pairs with these elements, facilitating their extraction and quantification through spectrophotometry. This indicates its importance in analytical chemistry for detecting and measuring specific elements (Affsprung & Robinson, 1967); (Magee & Khattak, 1964).

3. Solvent Extraction and Polymerization

The compound exhibits notable behavior in solvent extraction processes. It demonstrates polymerization in solvents like chloroform, which is significant for understanding its physical and chemical properties in different media. This information is crucial for its applications in solvent extraction studies (Fok, Hugus, & Sandell, 1969).

4. Radioanalytical Chemistry

In radioanalytical chemistry, tetraphenylarsonium chloride hydrochloride dihydrate is used for the extraction of pertechnetate. The study of its extraction behavior helps in understanding the distribution mechanisms of various compounds, which is essential in nuclear chemistry and related fields (Omori, Muraoka, & Suganuma, 1994).

5. Environmental Analysis

It is also applied in environmental analysis, such as in the detection and determination of perchlorate in sea water. This compound's ability to form visible precipitates with certain ions aids in the quantitative determination of trace elements in environmental samples, demonstrating its utility in environmental chemistry (Greenhalgh & Riley, 1961).

Safety and Hazards

The compound is classified as Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Aquatic Acute 1, and Aquatic Chronic 1 . It is toxic if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

properties

IUPAC Name |

tetraphenylarsanium;chloride;dihydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20As.2ClH.2H2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;;;/h1-20H;2*1H;2*1H2/q+1;;;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBZTBZMLIBQOV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O.O.Cl.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25AsCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301103159 | |

| Record name | Tetraphenylarsonium chloride hydrochloride hydrate (1:1:1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301103159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21006-74-6 | |

| Record name | Tetraphenylarsonium chloride hydrochloride hydrate (1:1:1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301103159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-bromoacetyl)phenyl]methanesulfonamide](/img/structure/B3188299.png)